molecular formula C14H14ClN3O5S B2708762 4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide CAS No. 2117992-99-9

4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide

Cat. No.: B2708762
CAS No.: 2117992-99-9
M. Wt: 371.79
InChI Key: JVGCHVMHAMXBOW-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide is a complex organic compound that features a morpholine ring, a chlorinated pyrrole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. One common route involves the chlorination of a pyrrole derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The chlorine atom in the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its structure allows for a wide range of chemical reactions, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

4-(3-chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O5S/c15-11-12(17-5-7-23-8-6-17)14(20)18(13(11)19)9-1-3-10(4-2-9)24(16,21)22/h1-4H,5-8H2,(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGCHVMHAMXBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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